molecular formula C18H27N3O2 B3801001 2-[[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-methylamino]-N,N-dimethylacetamide

2-[[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-methylamino]-N,N-dimethylacetamide

Cat. No.: B3801001
M. Wt: 317.4 g/mol
InChI Key: MLNSMNOEODZJES-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-methylamino]-N,N-dimethylacetamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-methylamino]-N,N-dimethylacetamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, which is then functionalized to introduce the hydroxy and amino groups. The final step involves the acylation of the intermediate with N,N-dimethylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and the use of specific catalysts can enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-[[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-methylamino]-N,N-dimethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Spiro[1,2-dihydroindene-3,4’-piperidine]: Shares the spirocyclic core but lacks the hydroxy and amino functional groups.

    N,N-dimethylacetamide derivatives: Similar in structure but differ in the attached functional groups.

Uniqueness

The uniqueness of 2-[[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-methylamino]-N,N-dimethylacetamide lies in its combination of the spirocyclic structure with hydroxy and amino functionalities, which confer specific chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

2-[[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-methylamino]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-20(2)15(22)12-21(3)16-13-6-4-5-7-14(13)18(17(16)23)8-10-19-11-9-18/h4-7,16-17,19,23H,8-12H2,1-3H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNSMNOEODZJES-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C)C1C(C2(CCNCC2)C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CN(C)[C@H]1[C@@H](C2(CCNCC2)C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-methylamino]-N,N-dimethylacetamide
Reactant of Route 2
2-[[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-methylamino]-N,N-dimethylacetamide
Reactant of Route 3
2-[[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-methylamino]-N,N-dimethylacetamide
Reactant of Route 4
2-[[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-methylamino]-N,N-dimethylacetamide
Reactant of Route 5
2-[[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-methylamino]-N,N-dimethylacetamide
Reactant of Route 6
2-[[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-methylamino]-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.